Procyclidine hydrochloride

Catalog No.
S540232
CAS No.
1508-76-5
M.F
C19H30ClNO
M. Wt
323.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procyclidine hydrochloride

CAS Number

1508-76-5

Product Name

Procyclidine hydrochloride

IUPAC Name

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H

InChI Key

ZFSPFXJSEHCTTR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Procyclidine Hydrochloride; Procyclidine HCl; Tricyclamol hydrochloride; (-)-Tricyclamol iodide; C19H29NO.HCl; Procyclidine Hydrochloride; Rosemont Brand of Procyclidine Hydrochloride; Tricyclamol; Wellcome Brand of Procyclidine Hydrochloride;

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl

Description

The exact mass of the compound Procyclidine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Parkinson’s Disease Management

Specific Scientific Field: Neurology and Pharmacology

Summary of the Application: Procyclidine is a medication used to improve motor functions in Parkinson’s disease (PD), a prevalent chronic degenerative nervous system disorder . It is also used in pharmacokinetics, bioavailability studies, and therapeutic drug monitoring to aid in the achievement of effective clinical results in Parkinson’s disease management .

Methods of Application or Experimental Procedures: A bio-analytical procedure was developed for rapid quantitative estimation of procyclidine in human plasma . The method involved using Chromatography ESI set at positive mode, and m/z 288.2 → 84, 302.2 →98.1 for procyclidine . The flow rate was performed using 4mM Ammonium Acetate: Methanol to extract procyclidine from plasma using a liquid-liquid extraction technique .

Results or Outcomes: The average procyclidine recovery was 91.118% . The correlation coefficient was 0.9998 . The quantitation was 0.1 ng/ml . The established bioanalytical LC/MS/MS method was successfully applied for procyclidine quantification in Parkinson’s disease management .

Application in Bioequivalence and Bioavailability Studies

Specific Scientific Field: Pharmacokinetics and Biochemistry

Summary of the Application: A rapid, selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for quantification of procyclidine hydrochloride in human plasma . This method is used for bioequivalence and bioavailability (BA/BE) studies of procyclidine .

Methods of Application or Experimental Procedures: Liquid-liquid extraction technique with methyl tertiary butyl ether was used for the extraction of plasma samples . Chromatographic separation of the analyte and the internal standard from the endogenous components was done on Zodiac C 18 column (50×4.6mm, 5µm) using a mixture of methanol and 0.1% formic acid in water (70:30, v/v) as mobile phase at a flow rate of 1mL/min with the run time of 2min .

Results or Outcomes: Linearity of the method was established in the concentration range of 0.5 to 120ng/mL . Full validation of the method was done as per USFDA guidelines and the results were well within the acceptance limits . The successful application of the method was done on healthy human subjects under fasting conditions .

Procyclidine hydrochloride is an anticholinergic medication primarily utilized for the management of drug-induced parkinsonism, acute dystonia, and other extrapyramidal symptoms associated with antipsychotic treatment. It is also effective in treating Parkinson's disease and idiopathic or secondary dystonia. The compound is chemically classified as 1-cyclohexyl-1-phenyl-3-pyrrolidin-1-yl-propan-1-ol hydrochloride, with a molecular formula of C₁₉H₃₀ClNO and a molar mass of approximately 323.90 g/mol .

Procyclidine acts by blocking muscarinic acetylcholine receptors in the central nervous system. This action helps alleviate symptoms such as tremors and muscle rigidity, although it does not significantly affect bradykinesia . The drug is administered orally, intramuscularly, or intravenously, and has a half-life of about 12 hours .

Procyclidine's mechanism of action is primarily through its anticholinergic effects. It works by competitively blocking muscarinic acetylcholine receptors in the central nervous system [, ]. This reduces the cholinergic activity that contributes to the symptoms of Parkinson's disease and drug-induced movement disorders.

Procyclidine can cause a variety of side effects, including:

  • Dry mouth
  • Constipation
  • Blurred vision
  • Dizziness
  • Drowsiness
  • Cognitive impairment [, ]

In severe cases, it can also lead to confusion, hallucinations, and delirium, particularly in older adults [].

Procyclidine has a low potential for abuse but can cause overdose if taken in excessive amounts. Symptoms of overdose include severe anticholinergic effects and potential coma [].

. The initial step includes the preparation of 3-(1-pyrrolidino)propiophenone, which is then reacted with phenylmagnesium bromide. Subsequent catalytic hydrogenation leads to the formation of procyclidine base, which can be converted to its hydrochloride salt by reacting with hydrochloric acid:

text
Procyclidine Base + Hydrochloric Acid → Procyclidine Hydrochloride

This reaction highlights the compound's ability to form a stable salt that enhances its solubility and bioavailability .

Procyclidine exhibits significant biological activity as a muscarinic antagonist. It selectively blocks M1, M2, and M4 muscarinic acetylcholine receptors, which are involved in various physiological processes including modulation of neurotransmitter release and smooth muscle contraction . Its anticholinergic properties lead to effects such as:

  • Antispasmodic action: Reduces involuntary muscle contractions.
  • Mydriatic effect: Causes pupil dilation.
  • Inhibition of salivation: Reduces saliva production.

These actions contribute to its therapeutic efficacy in treating extrapyramidal symptoms and parkinsonism .

The synthesis of procyclidine hydrochloride can be summarized in the following steps:

  • Preparation of Key Intermediate: Synthesize 3-(1-pyrrolidino)propiophenone.
  • Grignard Reaction: React the ketone with phenylmagnesium bromide.
  • Catalytic Hydrogenation: Reduce the product to obtain procyclidine base.
  • Formation of Hydrochloride Salt: Treat the base with hydrochloric acid to yield procyclidine hydrochloride.

This method reflects a typical synthetic pathway for anticholinergic compounds, demonstrating the versatility of organic synthesis techniques in pharmaceutical development .

Procyclidine hydrochloride is primarily indicated for:

  • Management of Parkinson's Disease: Alleviates symptoms such as tremors.
  • Treatment of Drug-Induced Extrapyramidal Symptoms: Particularly useful for patients undergoing antipsychotic therapy.
  • Dystonia Treatment: Provides relief from abnormal muscle contractions.

Additionally, it may be employed off-label for other conditions involving muscle spasms and rigidity .

Procyclidine interacts with several biological targets due to its mechanism as an anticholinergic agent. Notable interactions include:

  • Muscarinic Receptors: It antagonizes M1, M2, and M4 receptors, influencing neurotransmission pathways.
  • Drug Interactions: Co-administration with other anticholinergic drugs can enhance side effects such as confusion and cognitive impairment.

Research indicates that careful monitoring is required when procyclidine is used alongside other medications that affect cholinergic signaling .

Several compounds share structural similarities or pharmacological actions with procyclidine hydrochloride. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypePrimary UseUnique Feature
TrihexyphenidylAnticholinergicParkinson's diseaseMore potent against rigidity
BiperidenAnticholinergicExtrapyramidal symptomsLonger duration of action
OrphenadrineAnticholinergicMuscle spasmsAlso has analgesic properties
BenztropineAnticholinergicParkinson's diseaseDual action on dopamine receptors

Procyclidine is distinct in its specific receptor affinity profile and its particular effectiveness in addressing drug-induced parkinsonism without significantly impacting bradykinesia .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

323.2015923 g/mol

Monoisotopic Mass

323.2015923 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CQC932Z7YW

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Procyclidine Hydrochloride is the hydrochloride salt form of procyclidine, with anticholinergic properties. Procyclidine hydrochloride competitively binds to striatal cholinergic receptors, thereby diminishing acetylcholine activity and ultimately reducing the frequency and severity of akinesia, rigidity, and tremor associated with uncontrollable body movements. In addition, this agent may block the re-uptake of dopamine by nerve terminals, thereby increasing dopamine activity.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

1508-76-5

Wikipedia

Procyclidine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Campbell MJ, Demetriou B, Jones R. Assay of procyclidine hydrochloride,
2: Camerman N, Camerman A. The stereochemical basis of anticonvulsant drug
3: RENZI AA, MILCH LJ. Effectiveness of procyclidine hydrochloride (kemadrin) and
4: ZIER A, DOSHAY LJ. Procyclidine hydrochloride (kemadrin) treatment of
5: Schjelderup L, Harbitz O, Groth P, Aasen AJ. Syntheses of
6: Meier V. [Poisoning with procyclidine hydrochloride (Kemadrin)]. Schweiz
7: Vas CJ, Exley KA, Parsonage MJ. Activation of the EEG by procyclidine
8: Vas CJ, Exley KA, Parsonage MJ. EEG activation by procyclidine hydrochloride
9: GROSS H, LANGNER E. [Prophylaxis and therapy of a drug-related Parkinson

Explore Compound Types